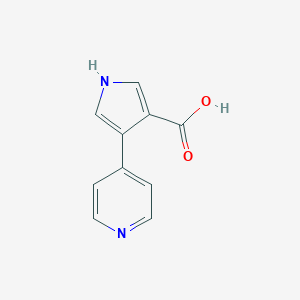

4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Descripción general

Descripción

4-Pyridin-4-yl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol This compound features a pyridine ring and a pyrrole ring, both of which are fused to a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-pyridin-4-yl-1H-pyrrole-3-carboxylic acid typically involves the reaction of pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions for about 8 hours . The reaction mixture is then concentrated under vacuum and recrystallized from ethanol to obtain the desired product as a white solid.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Pyridin-4-yl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and pyrrole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation: N-oxides of the pyridine or pyrrole rings.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Structure and Composition

- Molecular Formula : CHNO

- Molecular Weight : 188.18 g/mol

- CAS Number : 197774-71-3

The compound features a pyridine ring fused with a pyrrole moiety, which is characteristic of many biologically active compounds. Its synthesis typically involves the reaction of pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate under reflux conditions.

Synthetic Routes

| Method | Reagents | Conditions |

|---|---|---|

| General Synthesis | Pyridinecarboxaldehyde, Ethyl Acetoacetate, Ammonium Acetate | Reflux in Ethanol for 8 hours |

| Oxidation | Hydrogen Peroxide, Peracids | Standard oxidation conditions |

| Reduction | LiAlH, NaBH | Typical reduction conditions |

Chemistry

4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid serves as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable for developing new materials and chemical sensors.

Biology

Research indicates that this compound interacts with biological macromolecules, potentially influencing cellular processes through mechanisms such as hydrogen bonding and π-π stacking interactions. Studies have shown its involvement in signal transduction and enzymatic reactions.

Medicine

The compound is being explored for its therapeutic properties:

- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways.

- Anticancer Activity : Exhibited cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells .

Case Study : A study evaluated the anticancer effects of derivatives of pyrrolo[3,4-c]pyridine, revealing that substituents significantly influence activity against cancer cell lines .

Industry

In industrial applications, it is utilized in the development of novel materials due to its unique chemical properties. It also finds use in chemical sensors due to its reactivity with various analytes.

Biochemical Pathways and Mechanisms of Action

The biochemical pathways involving this compound indicate its potential role in various physiological processes. Its solubility suggests effective absorption in biological systems, leading to interactions that may alter cell signaling and metabolism.

Mecanismo De Acción

The mechanism of action of 4-pyridin-4-yl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Pyrrolidine: A saturated five-membered nitrogen heterocycle known for its use in medicinal chemistry.

Pyrrolo[3,4-c]pyridine: A related compound with potential biological activities.

Uniqueness: 4-Pyridin-4-yl-1H-pyrrole-3-carboxylic acid is unique due to its combination of pyridine and pyrrole rings fused to a carboxylic acid group. This structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Actividad Biológica

4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article focuses on its biochemical properties, mechanisms of action, and applications in medical and industrial fields.

The compound exhibits significant interactions with various biomolecules, influencing enzyme activity and cellular functions. It has been shown to bind with specific enzymes, potentially inhibiting or activating their functions through hydrogen bonding and hydrophobic interactions.

| Property | Description |

|---|---|

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Solubility | Soluble in water, indicating good gastrointestinal absorption |

| Stability | Stable under physiological conditions; however, activity may decrease due to degradation over time |

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Interaction : The compound can interact with the active sites of enzymes, altering their activity which may lead to inhibition or activation depending on the target.

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors, thereby affecting cellular metabolism and signaling pathways.

- Pharmacokinetics : Its solubility suggests efficient absorption and distribution in biological systems, which is crucial for its therapeutic potential.

Biological Activities

Research indicates that this compound possesses various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

- Antiviral Properties : Research indicates potential antiviral activities against various viruses. The compound's structural characteristics allow it to inhibit viral replication effectively .

Table 2: Summary of Biological Activities

Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A recent investigation synthesized various pyrrole derivatives, revealing that those containing the pyridine ring exhibited enhanced antibacterial activity compared to controls. The presence of electron-donating groups such as methoxy significantly increased their efficacy .

- Antiviral Mechanism Exploration : Research focusing on the antiviral properties showed that modifications to the pyrrole structure could enhance activity against specific viral strains, highlighting the importance of structural optimization in drug design .

- Cancer Research Application : Studies have indicated that this compound may play a role in inhibiting cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis .

Propiedades

IUPAC Name |

4-pyridin-4-yl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)9-6-12-5-8(9)7-1-3-11-4-2-7/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZPLIJUGSJTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CNC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364013 | |

| Record name | 4-pyridin-4-yl-1H-pyrrole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197774-71-3 | |

| Record name | 4-pyridin-4-yl-1H-pyrrole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.